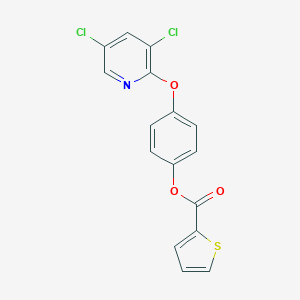
Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester, also known as DCP-LA, is a synthetic compound that has been studied for its potential therapeutic applications. This compound is a derivative of thiophene, a heterocyclic compound that contains a five-membered sulfur-containing ring. DCP-LA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been found to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been found to modulate the activity of various neurotransmitters, including dopamine and glutamate.
Biochemical and Physiological Effects:
Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been found to exhibit various biochemical and physiological effects. It has been found to increase the production of BDNF, which promotes the growth and survival of neurons. Additionally, Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been found to modulate the activity of various neurotransmitters, including dopamine and glutamate. Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has also been found to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester in lab experiments is that it exhibits neuroprotective properties, making it a potential candidate for the treatment of neurological disorders. Additionally, Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester. One direction is to further investigate its mechanism of action, which may help to optimize its therapeutic potential. Additionally, further research is needed to determine the safety and efficacy of Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester in animal and human studies. Finally, research is needed to investigate the potential of Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester as a treatment for other diseases, such as cancer and diabetes.
Métodos De Síntesis
Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester can be synthesized using a multi-step process that involves the reaction of 3,5-dichloropyridine-2-ol with thiophene-2-carboxylic acid, followed by the esterification of the resulting product with 4-hydroxyphenylacetic acid. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
Fórmula molecular |
C16H9Cl2NO3S |
|---|---|
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
[4-(3,5-dichloropyridin-2-yl)oxyphenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C16H9Cl2NO3S/c17-10-8-13(18)15(19-9-10)21-11-3-5-12(6-4-11)22-16(20)14-2-1-7-23-14/h1-9H |
Clave InChI |
KLSHNQWNFAHPDR-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
SMILES canónico |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246219.png)
![1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246222.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246238.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246240.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)
![2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)

![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)

